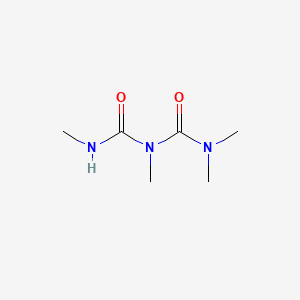
N,N,N,2-Tetramethylimidodicarbonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N,2-Tetramethylimidodicarbonic diamide is an organic compound with the molecular formula C6H13N3O2 It is a derivative of imidodicarbonic diamide, characterized by the presence of four methyl groups attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
N,N,N,2-Tetramethylimidodicarbonic diamide can be synthesized through the reaction of dimethylamine hydrochloride with dicyano diamide under controlled conditions. The reaction typically occurs at temperatures ranging from 120°C to 140°C over a period of 4 hours, yielding the desired product with a moderate yield . The reaction can be optimized using microwave-assisted synthesis, which enhances the reaction rate and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is designed to maximize yield and minimize by-products, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistency and quality.
化学反応の分析
Types of Reactions
N,N,N,2-Tetramethylimidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted imidodicarbonic diamides.
科学的研究の応用
N,N,N,2-Tetramethylimidodicarbonic diamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which N,N,N,2-Tetramethylimidodicarbonic diamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in specific binding interactions, modulating the activity of target molecules.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Another tetramethylated diamine with similar properties but different applications.
N,N-Dimethylimidodicarbonimidic diamide: A related compound with fewer methyl groups, used in different synthetic contexts.
Uniqueness
N,N,N,2-Tetramethylimidodicarbonic diamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
特性
CAS番号 |
54070-65-4 |
|---|---|
分子式 |
C6H13N3O2 |
分子量 |
159.19 g/mol |
IUPAC名 |
1,1,3-trimethyl-3-(methylcarbamoyl)urea |
InChI |
InChI=1S/C6H13N3O2/c1-7-5(10)9(4)6(11)8(2)3/h1-4H3,(H,7,10) |
InChIキー |
MQNQLPYQHSJRSV-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N(C)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















